molecular formula C₄₃H₅₅D₃N₆O₁₁S B1157844 Deacetylvinblastine Hydrazide Sulfate-d3

Deacetylvinblastine Hydrazide Sulfate-d3

Cat. No.: B1157844
M. Wt: 870.04
Attention: For research use only. Not for human or veterinary use.
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Description

Deacetylvinblastine Hydrazide Sulfate-d3 (DHHS-d3) is a deuterated analog of deacetylvinblastine hydrazide sulfate, a derivative of the natural alkaloid vinblastine. Vinblastine is a vinca alkaloid used clinically for its antimitotic properties in treating cancers such as Hodgkin’s lymphoma and testicular carcinoma . DHHS-d3 is specifically modified with three deuterium atoms, replacing hydrogen atoms at key positions to enhance metabolic stability and facilitate traceability in pharmacokinetic or analytical studies . This compound serves as a critical reference standard for quantifying vinblastine derivatives in research and pharmaceutical quality control .

Properties

Molecular Formula

C₄₃H₅₅D₃N₆O₁₁S

Molecular Weight

870.04

Synonyms

O4-Deacetyl-vincaleukoblastin-23-oic Acid Hydrazide Sulfate-d3; _x000B_1H-Indolizino[8,1-cd]carbazole Vincaleukoblastin-23-oic Acid Derivative-d3;  2H-3,7-Methanoazacycloundecino[5,4-b]indole Vincaleukoblastin-23-oic Acid Derivative-d3;  Deacetylvincaleukobla

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Data

Analytical Performance Comparison

Compound Isotopic Labeling Molecular Weight (g/mol) Key Application
DHHS-d3 D3 ~917.0* Pharmacokinetic studies, reference standard
Vintafolide None ~1200.0* Targeted cancer therapy
Maleic Hydrazide None 112.09 Herbicide, analytical interference
Vinblastine-D5-Methylchloride D5 ~909.0* Metabolic stability assays

*Estimated based on vinblastine derivatives; exact values depend on salt forms.

Stability and Selectivity

  • DHHS-d3 exhibits superior metabolic stability compared to non-deuterated analogs, with a 20–30% longer half-life in hepatic microsome assays .
  • In contrast, vintafolide’s therapeutic efficacy relies on folate receptor-mediated uptake, a mechanism absent in DHHS-d3 .

Challenges in Differentiation

  • Similarities in molecular formulas (e.g., C₄H₄N₂O₂ for maleic hydrazide vs. uracil) underscore the necessity of deuterated standards like DHHS-d3 to avoid misannotation in mass spectrometry .

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